ent-Pazufloxacin-d4 (mesylate)
Description
Evolution of Fluoroquinolone Antibiotics in Antimicrobial Research
The journey of quinolone antibiotics began with the discovery of nalidixic acid in the early 1960s, a byproduct of chloroquine (B1663885) synthesis. Initially, these compounds exhibited a narrow spectrum of activity, primarily effective against gram-negative bacteria and were mainly used for treating urinary tract infections. A significant breakthrough occurred with the addition of a fluorine atom to the quinolone structure, giving rise to the fluoroquinolones. This modification dramatically expanded their antibacterial spectrum and improved their pharmacokinetic properties.
Subsequent generations of fluoroquinolones were developed with enhanced activity against a wider range of pathogens, including gram-positive bacteria and atypical organisms. The mechanism of action of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair. By targeting these essential enzymes, fluoroquinolones induce bactericidal effects.
Pazufloxacin (B1662166) is a potent, broad-spectrum fluoroquinolone antibiotic that is effective against a variety of gram-positive and gram-negative bacteria. It is known to be a strong inhibitor of bacterial DNA gyrase. Clinical studies have demonstrated its efficacy in treating various infections.
Academic Significance of Deuterated Fluoroquinolone Analogues, Specifically ent-Pazufloxacin-d4 (mesylate)
The academic significance of deuterated fluoroquinolone analogues like ent-Pazufloxacin-d4 (mesylate) primarily lies in their application as indispensable tools in pharmacokinetic and metabolic research. The "d4" in its name indicates that four hydrogen atoms in the parent pazufloxacin molecule have been replaced by deuterium (B1214612) atoms.
A key application of ent-Pazufloxacin-d4 (mesylate) is its use as an internal standard in bioanalytical methods. For instance, a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of pazufloxacin in human plasma and otorrhea using pazufloxacin-d4 (B15142614) as the internal standard. bvsalud.org This allows for precise and accurate quantification of pazufloxacin concentrations in biological samples, which is crucial for pharmacokinetic studies that assess the absorption, distribution, metabolism, and excretion (ADME) of the drug.
By using a deuterated internal standard, researchers can minimize the variability inherent in sample preparation and analysis, leading to more reliable and reproducible data. This is essential for understanding how a drug behaves in the body and for establishing appropriate dosing regimens.
Historical Context of Pazufloxacin Research and the Rationale for Deuteration
Research into pazufloxacin has established it as a potent fluoroquinolone with a broad spectrum of antibacterial activity. Clinical trials have investigated its efficacy and safety for various bacterial infections. The mechanism of action is well-understood to be the inhibition of bacterial DNA gyrase and topoisomerase IV.
The rationale for the synthesis of ent-Pazufloxacin-d4 (mesylate) stems from the need for a reliable internal standard for the quantitative analysis of pazufloxacin in biological fluids. In pharmacokinetic studies, the accurate measurement of drug concentrations over time is paramount. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis by mass spectrometry.
The deuteration of pazufloxacin to create ent-Pazufloxacin-d4 (mesylate) provides a compound that is chemically identical to pazufloxacin in its chromatographic behavior and ionization efficiency, but is easily distinguished by its mass-to-charge ratio in a mass spectrometer. This ensures that any variations during sample processing (e.g., extraction, injection volume) affect both the analyte and the internal standard equally, thus leading to highly accurate and precise quantification of pazufloxacin.
While the primary and documented use of ent-Pazufloxacin-d4 (mesylate) is as an internal standard, the principles of the kinetic isotope effect suggest a potential secondary rationale for its synthesis. Deuteration at specific sites of metabolic attack could potentially alter the metabolic profile of pazufloxacin, although specific studies to investigate this for ent-Pazufloxacin-d4 (mesylate) are not prominently available in the public domain.
Chemical Compound Data
| Compound Name |
| ent-Pazufloxacin-d4 (mesylate) |
| Pazufloxacin |
| Nalidixic acid |
| Chloroquine |
| Pazufloxacin Mesylate |
Interactive Data Table: Chemical Properties of ent-Pazufloxacin-d4 (mesylate)
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉FN₂O₇S | PubChem nih.gov |
| Molecular Weight | 418.4 g/mol | PubChem nih.gov |
| IUPAC Name | (2R)-6-(1-amino-2,2,3,3-tetradeuteriocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid | PubChem nih.gov |
| Synonyms | ent-Pazufloxacin-d4 (mesylate), HY-B0724AS1, CS-0201032 | PubChem nih.gov |
| Isotopic Atoms | 4 x Deuterium | Inferred |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H19FN2O7S |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(2R)-6-(1-amino-2,2,3,3-tetradeuteriocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid |
InChI |
InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m1./s1/i2D2,3D2; |
InChI Key |
UDHGFPATQWQARM-CEGXQLDXSA-N |
Isomeric SMILES |
[2H]C1(C(C1(C2=C(C=C3C4=C2OC[C@H](N4C=C(C3=O)C(=O)O)C)F)N)([2H])[2H])[2H].CS(=O)(=O)O |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Aspects of Ent Pazufloxacin D4 Mesylate Preparation
Strategies for Site-Specific Deuterium (B1214612) Incorporation into Quinolone Structures
The introduction of deuterium at specific locations within a quinolone structure is a critical step in the synthesis of compounds like ent-Pazufloxacin-d4. The goal is to replace specific hydrogen atoms with deuterium without altering the rest of the molecule. Several strategies are employed to achieve this site-selectivity.
One common method is acid-catalyzed hydrogen-deuterium (H-D) exchange . This technique is particularly effective for positions that are activated, such as the methyl group at the 2-position of a quinoline ring, which can be deuterated by heating with deuterated acetic acid (CH₃COOD). nih.gov Another approach involves the deuterolysis of bromo-substituted precursors . In this method, a bromine atom at the desired position on the quinoline ring is replaced by a deuterium atom using a deuterium source like sodium borodeuteride (NaBD₄) and a palladium catalyst. electronicsandbooks.com This has been successfully used to prepare primaquines deuterated at positions 2, 3, and 4 of the quinoline ring. electronicsandbooks.com
For other positions, deuterium can be introduced by using deuterated starting materials or reagents in the synthesis of the quinolone core itself. beilstein-journals.org This ensures that the deuterium is incorporated from the beginning of the synthetic sequence. For example, multicomponent reactions can utilize deuterated aldehydes or isonitriles to build complex deuterated molecules. beilstein-journals.org Transition metal-catalyzed H-D exchange reactions offer another powerful tool. Catalysts based on palladium, ruthenium, or iridium can facilitate the exchange of hydrogen atoms with deuterium from D₂O at specific sites, such as benzylic positions, under relatively mild conditions. mdpi.com
The choice of method depends on the target position for deuteration, the stability of the molecule to the reaction conditions, and the availability of precursors.
Advanced Synthetic Pathways for the ent-Enantiomeric Form of Pazufloxacin-d4 (B15142614)
Pazufloxacin (B1662166) possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers. The "ent-" prefix in ent-Pazufloxacin-d4 specifies that it is the enantiomer of the standard pazufloxacin molecule. The synthesis of a single, pure enantiomer requires stereoselective methods.
There are several established strategies for asymmetric synthesis that can be applied to produce the ent-enantiomer of pazufloxacin. ethz.ch
Chiral Pool Synthesis: This approach begins with an enantiomerically pure starting material that already contains the required stereocenter. For pazufloxacin, this could involve a chiral amino acid or a similar precursor that is elaborated through subsequent reactions to build the final molecule, preserving the initial stereochemistry.
Use of Chiral Auxiliaries: A chiral auxiliary is a temporary molecular fragment that is attached to the starting material to direct the stereochemical outcome of a key reaction. ethz.chnih.gov Once the desired stereocenter is created, the auxiliary is removed. For instance, a chiral sulfinamide could be used to direct the formation of a chiral amine intermediate. nih.gov
Asymmetric Catalysis: This is a highly efficient method where a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand) is used to produce large quantities of the desired enantiomer. newdrugapprovals.org Asymmetric hydrogenation, for example, can be used to create chiral centers with high enantiomeric purity. newdrugapprovals.org
In the context of ent-Pazufloxacin-d4, the synthesis would first focus on establishing the correct stereochemistry at the chiral center of the non-deuterated molecule using one of the methods above. The deuteration of the cyclopropyl group would likely be performed on an advanced intermediate or as a final step, ensuring that the stereocenter remains unaffected. The synthesis of the core structure of fluoroquinolones often involves the reaction of a quinolone core with a piperazine derivative (or in this case, a substituted aminocyclopropyl group). mdpi.comnih.gov The stereoselective synthesis would ensure that only the desired ent- configuration is formed during the creation of the key chiral center on the oxazine ring system.
Control and Assessment of Isotopic Enrichment and Purity in Deuterated Compounds
Ensuring the quality of ent-Pazufloxacin-d4 (mesylate) requires rigorous analytical control to confirm both its chemical purity and the extent and location of deuterium incorporation. rsc.org The primary techniques used for this purpose are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org
High-Resolution Mass Spectrometry (HR-MS) is used to determine the isotopic enrichment of the compound. By analyzing the mass-to-charge ratio with high precision, HR-MS can distinguish between molecules containing different numbers of deuterium atoms (isotopologues). rsc.org This allows for the calculation of the percentage of the d4 species compared to partially deuterated (d1, d2, d3) or non-deuterated (d0) impurities. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR (proton NMR), is crucial for confirming the structural integrity and the specific sites of deuteration. nih.govrsc.org In a ¹H NMR spectrum, the signal corresponding to a proton that has been replaced by deuterium will disappear or be significantly reduced. nih.gov This provides definitive proof of where the deuterium atoms have been incorporated.
| Analytical Technique | Purpose in Analysis of ent-Pazufloxacin-d4 (mesylate) | Data Obtained |
| High-Resolution Mass Spectrometry (HR-MS) | To determine isotopic enrichment and distribution. rsc.orgrsc.org | Precise mass measurements to identify and quantify d4, d3, d2, d1, and d0 species. rsc.org |
| ¹H NMR (Proton NMR) Spectroscopy | To confirm the site(s) of deuterium incorporation. nih.gov | Absence or reduction of proton signals at the deuterated positions. nih.gov |
| ¹³C NMR (Carbon-13 NMR) Spectroscopy | To confirm the overall carbon skeleton and structural integrity. | Spectrum of carbon signals consistent with the expected molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | To determine chemical purity. | Separation and quantification of the main compound from any non-isotopic impurities. |
Challenges and Innovations in the Scalable Synthesis of Deuterated Fluoroquinolones
The transition from a laboratory-scale synthesis to large-scale industrial production of a complex molecule like ent-Pazufloxacin-d4 (mesylate) presents significant challenges. However, ongoing innovations in synthetic chemistry are helping to address these issues.
Challenges:
Reaction Efficiency and Isotope Scrambling: Reactions must be highly efficient to be cost-effective. Furthermore, some deuteration methods can lead to "scrambling," where deuterium is incorporated at unintended positions, reducing the purity of the final product.
Maintaining Purity: Achieving and maintaining high levels of chemical, stereochemical, and isotopic purity throughout a multi-step synthesis at a large scale is a major challenge. google.com For pazufloxacin tablets, issues like granulation difficulty and tablet abrasion during coating have been noted, which must be managed during manufacturing. google.com
Metabolic Switching: While deuteration can slow down the metabolism at a specific site, the body's metabolic enzymes might then target a different, non-deuterated part of the molecule. nih.gov This phenomenon, known as metabolic switching, must be assessed and can complicate drug development. nih.gov
Innovations:
Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for the synthesis of deuterated compounds. nih.gov Flow reactors can offer better control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and greater consistency. A recently developed flow synthesis system allows for deuteration at room temperature and ambient pressure using D₂O, minimizing waste and improving efficiency. bionauts.jp
Novel Catalysts: Research into new and more efficient catalysts for H-D exchange is ongoing. mdpi.com Nanostructured iron catalysts, for example, have been shown to effectively deuterate various heterocyclic compounds using D₂O, offering a scalable and cost-effective method. researchgate.net
These innovations are crucial for making the production of deuterated drugs like ent-Pazufloxacin-d4 more efficient, cost-effective, and sustainable, ultimately facilitating their development and potential clinical use. pharmaceutical-technology.com
Advanced Analytical Techniques for the Characterization and Quantification of Ent Pazufloxacin D4 Mesylate
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of drug molecules and their metabolites in biological samples. Its high selectivity and sensitivity make it particularly suitable for the analysis of isotopically labeled compounds.
The primary goal of chromatographic optimization is to achieve a symmetrical peak shape, adequate retention, and efficient separation from potential interferences. For deuterated analogues like ent-Pazufloxacin-d4 (mesylate), the chromatographic behavior is nearly identical to the non-deuterated form. Therefore, methods developed for pazufloxacin (B1662166) can be readily adapted. A reversed-phase C18 column is commonly employed for the separation of fluoroquinolones. The mobile phase typically consists of an aqueous component with an acid modifier, such as formic acid or acetic acid, and an organic solvent like acetonitrile (B52724) or methanol. The acid helps to improve peak shape by protonating the molecule, while the organic solvent controls the retention time. A gradient elution is often preferred to ensure the efficient elution of the analyte and to clean the column from strongly retained matrix components.
Table 1: Example of Chromatographic Conditions for Fluoroquinolone Analysis
| Parameter | Condition |
| Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass spectrometry is pivotal for distinguishing between ent-Pazufloxacin-d4 (mesylate) and the unlabeled pazufloxacin. This is achieved by monitoring their different mass-to-charge ratios (m/z). Pazufloxacin has a specific molecular weight, and the incorporation of four deuterium (B1214612) atoms in ent-Pazufloxacin-d4 (mesylate) results in a mass increase of four atomic mass units.
In tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented to produce product ions. The transitions from the precursor ion to the product ions are monitored in what is known as Multiple Reaction Monitoring (MRM). This technique provides exceptional selectivity and sensitivity. For ent-Pazufloxacin-d4 (mesylate), the MRM transitions will be shifted by +4 m/z units for the precursor ion and potentially for some fragment ions, depending on where the deuterium atoms are located.
Table 2: Illustrative MRM Transitions for Pazufloxacin and its d4-Analogue
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Pazufloxacin | 416.1 | 398.1 |
| ent-Pazufloxacin-d4 | 420.1 | 402.1 |
In quantitative bioanalysis, an internal standard (IS) is crucial for correcting for variability in sample preparation and instrument response. An ideal IS is a stable isotope-labeled version of the analyte, such as ent-Pazufloxacin-d4 (mesylate) for the quantification of pazufloxacin. This is because a deuterated IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during extraction, chromatography, and ionization. By adding a known amount of ent-Pazufloxacin-d4 (mesylate) to each sample, the ratio of the analyte's response to the IS's response can be used to calculate the analyte's concentration accurately, thereby compensating for any losses or variations.
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Identity Confirmation
High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a robust technique for assessing the purity and confirming the identity of pharmaceutical substances like ent-Pazufloxacin-d4 (mesylate). For purity analysis, the method should be able to separate the main compound from any related substances, such as synthetic precursors, degradation products, or isomers. A gradient elution method is often developed to ensure the separation of impurities with a wide range of polarities. The identity of the compound is confirmed by comparing its retention time with that of a certified reference standard. The peak purity can be assessed using a photodiode array (PDA) detector, which acquires spectra across the entire peak and can indicate the presence of co-eluting impurities.
Spectrophotometric and Spectrofluorimetric Approaches for Deuterated Fluoroquinolones
Spectrophotometric and spectrofluorimetric methods can be employed for the quantification of fluoroquinolones. These techniques are based on the molecule's ability to absorb and emit light. The core structure of fluoroquinolones contains a chromophore that absorbs UV radiation, typically in the range of 270-330 nm. After absorbing light, they can also exhibit fluorescence at a longer wavelength. While these methods are generally simpler and less expensive than LC-MS/MS, they may lack the selectivity required for complex biological samples. The deuteration in ent-Pazufloxacin-d4 (mesylate) is not expected to significantly alter its UV absorption or fluorescence properties, as these are primarily dictated by the electronic structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Abundance Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules and is particularly powerful for confirming the position and extent of isotopic labeling. While ¹H NMR is used to analyze the hydrogen atoms in a molecule, ²H NMR (deuterium NMR) can be used to directly observe the deuterium atoms in ent-Pazufloxacin-d4 (mesylate). This analysis confirms that the deuterium atoms are located at the intended positions within the molecule and can also determine the isotopic purity. Furthermore, high-resolution mass spectrometry can complement NMR data by providing the exact mass of the molecule, which confirms the number of deuterium atoms incorporated.
Preclinical Pharmacokinetic and Mechanistic Disposition Studies Utilizing Ent Pazufloxacin D4 Mesylate
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in In Vivo Infection Models (Non-Human)
While general principles of PK/PD modeling for antibiotics are well-established, with indices such as the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the percentage of the dosing interval that the drug concentration remains above the MIC (%T>MIC) being crucial for predicting efficacy, no studies have been found that apply these models specifically using data derived from ent-Pazufloxacin-d4 (mesylate). nih.govnih.govfrontiersin.org
The scientific community has not yet published research detailing the preclinical pharmacokinetic and mechanistic disposition of ent-Pazufloxacin-d4 (mesylate). Therefore, a data-driven article adhering to the specified outline cannot be generated at this time. Future research may utilize this deuterated standard to investigate the disposition and metabolic fate of Pazufloxacin (B1662166), which would enable a comprehensive analysis as requested.
Correlation of Deuterated Compound Levels with Antimicrobial Efficacy
The ability to accurately measure the concentration of a drug at the site of infection is crucial for understanding its efficacy. The use of deuterated compounds like ent-Pazufloxacin-d4 (mesylate) allows for precise quantification of drug exposure in various biological matrices. In preclinical infection models, a direct correlation between the levels of the deuterated compound and the reduction in bacterial load can be established.
For fluoroquinolones, the class to which pazufloxacin belongs, antimicrobial activity is generally concentration-dependent. nih.govnih.gov This means that higher drug concentrations lead to a more rapid and extensive killing of bacteria. By utilizing ent-Pazufloxacin-d4 (mesylate), researchers can conduct detailed time-kill curve experiments. These studies involve exposing a bacterial culture to the deuterated drug and measuring both the drug concentration and the number of viable bacteria over time.
Illustrative Research Findings:
In a hypothetical preclinical study, a murine thigh infection model was utilized to assess the efficacy of ent-Pazufloxacin-d4 (mesylate) against a susceptible strain of Staphylococcus aureus. The levels of the deuterated compound in the infected tissue were measured at various time points post-administration and correlated with the colony-forming units (CFU) of the bacteria.
| Time (hours) | ent-Pazufloxacin-d4 (mesylate) Concentration in Thigh Tissue (µg/g) | Bacterial Load (log10 CFU/g) |
| 0 | 0 | 7.0 |
| 2 | 8.2 | 5.5 |
| 4 | 12.5 | 4.1 |
| 8 | 6.8 | 3.2 |
| 12 | 3.1 | 3.8 |
| 24 | 0.9 | 4.5 |
| This table is interactive. Users can sort data by clicking on the column headers. | ||
| Disclaimer: The data presented in this table is illustrative and based on general principles of fluoroquinolone pharmacodynamics. Specific experimental data for ent-Pazufloxacin-d4 (mesylate) is not publicly available. |
The findings from such a study would likely demonstrate a clear relationship where higher tissue concentrations of ent-Pazufloxacin-d4 (mesylate) correspond to a greater reduction in bacterial count. The use of the deuterated form is advantageous as it allows for differentiation from any potential endogenous compounds that might interfere with the analysis, a critical aspect in ensuring the accuracy of pharmacokinetic measurements. musechem.comnih.gov
Defining PK/PD Indices in Preclinical Infection Models
Pharmacokinetic/pharmacodynamic (PK/PD) indices are composite parameters that relate drug exposure to its pharmacological effect. For fluoroquinolones, the two most important PK/PD indices predictive of efficacy are the ratio of the maximum plasma concentration to the minimum inhibitory concentration (Cmax/MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC). nih.govoup.com
The use of ent-Pazufloxacin-d4 (mesylate) in preclinical infection models is instrumental in precisely defining these PK/PD indices. By administering the deuterated compound, researchers can obtain accurate pharmacokinetic profiles, which are then integrated with the in vitro susceptibility of the target pathogen (MIC).
Illustrative Preclinical Study Data:
A study could be designed to determine the PK/PD indices of ent-Pazufloxacin-d4 (mesylate) required for different levels of bacterial killing (e.g., bacteriostatic, bactericidal) against Escherichia coli in a neutropenic mouse infection model.
| PK/PD Index | Bacteriostatic Effect (No change in CFU) | Bactericidal Effect (3-log10 reduction in CFU) |
| fAUC/MIC | ~30-50 | >100 |
| fCmax/MIC | ~5-8 | >10 |
| This table is interactive. Users can sort data by clicking on the column headers. | ||
| Disclaimer: The values in this table are illustrative and based on established PK/PD targets for fluoroquinolones against Gram-negative bacteria. oup.comnih.govnih.gov Specific data for ent-Pazufloxacin-d4 (mesylate) is not publicly available. |
The data generated from such studies are critical for several reasons. Firstly, they establish the exposure targets that need to be achieved in vivo to ensure therapeutic success. Secondly, they allow for the comparison of the potency of different fluoroquinolones. Finally, these preclinical PK/PD indices serve as a foundation for translating findings to human studies and for optimizing dosing regimens to maximize efficacy while minimizing the potential for the development of antimicrobial resistance. oup.com The stable isotope-labeled ent-Pazufloxacin-d4 (mesylate) provides a robust and precise method for generating the high-quality pharmacokinetic data necessary for these critical determinations. nih.gov
Molecular Mechanisms of Action and Bacterial Resistance Investigations Using Pazufloxacin Analogues
Inhibition Kinetics and Binding Characteristics with Bacterial DNA Gyrase and Topoisomerase IV
Fluoroquinolones, including pazufloxacin (B1662166), exert their antibacterial effects by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. fortuneonline.orgnih.gov The inhibitory activity of pazufloxacin and its analogues against these enzymes is a key determinant of their antibacterial potency. The 50% inhibitory concentrations (IC50s) quantify this activity, with lower values indicating greater potency.
Pazufloxacin has been shown to inhibit both DNA gyrase and topoisomerase IV. nih.gov The relative inhibitory activity against these two enzymes can vary among different fluoroquinolones and bacterial species. For instance, in Staphylococcus aureus, some quinolones preferentially target topoisomerase IV, while others, like sparfloxacin, show a preference for DNA gyrase. nih.govoup.com Pazufloxacin is categorized as a type III quinolone, indicating that it targets both enzymes at nearly the same level in bacterial cells, a property known as dual-targeting. nih.gov
| Compound | Target Enzyme | Organism | IC50 (µg/ml) |
| Pazufloxacin | DNA Gyrase | S. aureus | 1.62 - 31.6 |
| Pazufloxacin | Topoisomerase IV | S. aureus | 0.915 - 126 |
| Ciprofloxacin | DNA Gyrase | S. aureus | 1.25 |
| Ciprofloxacin | Topoisomerase IV | S. aureus | 2.5 - 5.0 |
| Garenoxacin | DNA Gyrase | S. aureus | 1.25 |
| Garenoxacin | Topoisomerase IV | S. aureus | 1.25 - 2.5 |
This table presents a summary of the 50% inhibitory concentrations (IC50) of pazufloxacin and other fluoroquinolones against bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov
Structural and Functional Analyses of Enzyme-Compound Interactions
The inhibitory action of fluoroquinolones stems from their ability to stabilize a ternary complex consisting of the enzyme, the drug, and the cleaved DNA. fortuneonline.orgnih.gov This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which is ultimately lethal to the bacterium. youtube.com
X-ray crystallography studies of fluoroquinolone-enzyme-DNA complexes have revealed the intricate details of these interactions. nih.govresearchgate.net The fluoroquinolone molecule intercalates into the DNA at the site of cleavage. A key feature of this binding is the formation of a water-metal ion bridge, typically involving a magnesium ion, which connects the 3-carboxyl and 4-keto groups of the quinolone with specific amino acid residues in the GyrA subunit of DNA gyrase or the ParC subunit of topoisomerase IV. nih.gov
Further research has uncovered that there may be two distinct modes of fluoroquinolone binding within the cleaved complex. nih.gov One mode involves the C-7 ring system of the fluoroquinolone interacting with the GyrB/ParE subunits, as observed in initial crystal structures. nih.gov A second, more recently discovered mode suggests an interaction between the C-7 ring and the GyrA/ParC subunits. nih.gov This dual-binding potential could explain some of the complex structure-activity relationships observed for different fluoroquinolones and offers new avenues for the design of more potent inhibitors. nih.gov
Molecular Basis of the Multimodal Mechanism of Action
The term "multimodal mechanism of action" for pazufloxacin primarily refers to its dual-targeting of both DNA gyrase and topoisomerase IV. nih.gov This is a significant advantage as it can slow the development of resistance. If a mutation arises in one target enzyme that reduces the drug's affinity, the drug can still effectively inhibit the other target. nih.gov For high-level resistance to emerge, mutations in both target enzymes are often required. nih.gov
The preference for one target over the other can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones, while in many Gram-positive bacteria, topoisomerase IV is the primary target. oup.comyoutube.com Pazufloxacin's balanced activity against both enzymes in pathogens like S. aureus makes it a potent antibacterial agent. nih.gov This dual-targeting capability is considered a key aspect of its broad-spectrum activity.
Studies on Bacterial Resistance Development to Fluoroquinolones
The emergence of bacterial resistance to fluoroquinolones is a significant clinical concern. fortuneonline.org The primary mechanisms of resistance involve alterations in the drug's target enzymes or a reduction in the intracellular concentration of the drug. nih.govfortuneonline.org
Impact of Efflux Pump Systems on Compound Activity
Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. youtube.compatsnap.com Overexpression of these pumps can lead to reduced intracellular drug concentrations, thereby conferring resistance. Several families of efflux pumps are implicated in fluoroquinolone resistance in both Gram-positive and Gram-negative bacteria.
In Gram-negative bacteria such as Pseudomonas aeruginosa, the MexAB-OprM efflux pump, belonging to the Resistance-Nodulation-Division (RND) family, is a major contributor to intrinsic and acquired resistance to a broad range of antibiotics, including fluoroquinolones. nih.govnih.gov Similarly, the AcrAB-TolC efflux pump in Escherichia coli plays a crucial role in extruding fluoroquinolones. nih.govnih.gov Studies have shown that the loss of AcrAB-TolC activity can reduce persistence to certain fluoroquinolones and limit the development of resistance. nih.govnih.gov
In Gram-positive bacteria like Staphylococcus aureus, the NorA efflux pump, a member of the major facilitator superfamily (MFS), is a key player in resistance to fluoroquinolones like ciprofloxacin. frontiersin.orgnih.gov Overexpression of norA leads to increased efflux of the drug and consequently, higher levels of resistance. frontiersin.orgnih.gov The development of efflux pump inhibitors (EPIs) is an active area of research aimed at restoring the efficacy of existing antibiotics. patsnap.comimperial.tech
Mechanisms of Target Enzyme Mutations and Their Effect on Binding
Mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are a primary cause of high-level fluoroquinolone resistance. nih.govnih.gov These mutations typically occur in a specific region of the genes known as the quinolone resistance-determining region (QRDR). nih.gov
The most common mutations are found in the gyrA and parC genes. For example, in Neisseria gonorrhoeae, a single amino acid substitution, Ser-91-to-Phe, in GyrA can lead to a significant increase in the MIC of pazufloxacin. nih.gov In Acinetobacter baumannii, mutations at Ser-83 in GyrA and Ser-80 in ParC are frequently associated with resistance to pazufloxacin and other fluoroquinolones. researchgate.net These mutations reduce the binding affinity of the fluoroquinolone to the enzyme-DNA complex, thereby diminishing the drug's inhibitory effect. oup.com The accumulation of mutations in both gyrA and parC generally results in very high levels of resistance. nih.govnih.gov
Post-Antibiotic Effects and Their Molecular Underpinnings
The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth that continues after a brief exposure to an antimicrobial agent, even after the drug concentration has fallen below the minimum inhibitory concentration (MIC). nih.govwikipedia.org Fluoroquinolones are known to exhibit a significant PAE against a variety of bacteria. nih.govyoutube.com
The molecular mechanisms underlying the PAE of fluoroquinolones are thought to involve several factors:
Non-lethal damage to DNA: The transient formation of drug-enzyme-DNA complexes can cause damage to the bacterial chromosome that takes time to repair, even after the drug is removed. nih.gov
Persistence of the drug at the binding site: The fluoroquinolone may remain bound to the topoisomerase-DNA complex for a period after the extracellular concentration has decreased, prolonging its inhibitory effect. nih.gov
Delayed enzyme synthesis: The cell may need to synthesize new enzymes before normal DNA replication and cell division can resume. wikipedia.org
Recent studies using modeling and quantitative experiments suggest that the PAE can be explained by the dynamics of drug detoxification within individual cells, which is a function of both the export of the antibiotic by efflux pumps and the intracellular titration of the drug by its target. nih.govembopress.org
| Compound | Organism | PAE (hours) |
| Levofloxacin | S. pneumoniae | 0.5 - 6.5 |
| Ciprofloxacin | S. pneumoniae | 0.5 - 6.5 |
| Ofloxacin | S. pneumoniae | 0.5 - 6.5 |
| Moxifloxacin | P. aeruginosa | Statistically significant |
This table presents the range of post-antibiotic effects (PAE) observed for various fluoroquinolones against different bacterial species. Specific PAE data for pazufloxacin is limited, but the data for other fluoroquinolones illustrate the general characteristics of this class of antibiotics. frontiersin.orgupc.edu
Innovative Research Applications and Future Perspectives for Ent Pazufloxacin D4 Mesylate
Application of Stable Isotope Labeling for Rapid Antimicrobial Susceptibility Testing (AST)
The rise of antibiotic resistance necessitates the development of faster and more accurate methods for determining bacterial susceptibility to drugs. researchgate.net Traditional methods are often slow, requiring 24 to 48 hours for results. nih.gov Stable isotope labeling, particularly with deuterium (B1214612), when combined with mass spectrometry, presents a powerful and rapid alternative. researchgate.netnih.gov
Mass Spectrometry-Based Approaches for Growth and Resistance Detection
Mass spectrometry (MS)-based techniques can dramatically reduce the time needed for antimicrobial susceptibility testing (AST). researchgate.netnih.gov By introducing a deuterated compound like ent-Pazufloxacin-d4 (mesylate) into a bacterial culture, researchers can directly monitor bacterial growth or its inhibition. The core principle involves tracking the incorporation of the heavy isotope into essential bacterial biomolecules.
In a typical experimental setup, bacteria are cultured in a medium containing the deuterated substance. If the bacteria are susceptible to the antibiotic, their growth and metabolic processes will be hindered, leading to minimal or no uptake of the deuterated label. Conversely, resistant bacteria will continue to grow and will incorporate the deuterium into their cellular components. This incorporation can be precisely quantified by mass spectrometry, providing a clear and rapid indication of susceptibility or resistance. researchgate.netacs.org This approach has been successfully demonstrated using various stable isotopes, including 13C and 15N, to distinguish between resistant and susceptible bacterial strains. researchgate.netnih.gov
Deuterium Labeling for Tracking Metabolic Changes in Microorganisms
Beyond a simple growth-no-growth readout, deuterium labeling offers a window into the metabolic response of microorganisms to antibiotic stress. The introduction of an antibiotic can cause significant shifts in bacterial metabolic pathways. By using a deuterated tracer, researchers can follow the metabolic fate of the compound and observe its impact on the microorganism's metabolic network. nih.govresearchgate.net
This technique, known as metabolic flux analysis, can reveal which metabolic pathways are critical for bacterial survival in the presence of an antibiotic. The patterns of deuterium incorporation into various metabolites can provide valuable insights into the drug's mechanism of action and can help identify potential mechanisms of resistance. nih.govacs.org This detailed metabolic information can be instrumental in discovering new drug targets and developing more effective antimicrobial strategies.
Utilization in Quantitative Proteomics and Metabolomics for Systems Biology Research
Systems biology seeks to unravel the intricate web of interactions within a biological system. Quantitative proteomics and metabolomics are indispensable tools in this endeavor, with stable isotope labeling serving as a foundational technique. nih.govnih.gov
ent-Pazufloxacin-d4 (mesylate) can function as an ideal internal standard for the precise quantification of its non-deuterated form, Pazufloxacin (B1662166), in complex biological matrices. isotope.comnih.gov In quantitative proteomics, methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) utilize isotope-labeled amino acids to compare protein expression levels across different experimental conditions. nih.govbiorxiv.org Similarly, in metabolomics, deuterated standards are essential for correcting analytical variability, such as matrix effects and instrument response fluctuations. isotope.comnih.gov This ensures the generation of accurate and reliable data on metabolite concentrations, which is crucial for understanding the systemic effects of a drug.
Exploration of Deuterated Fluoroquinolones as Research Probes for Target Engagement Studies
A deep understanding of the interaction between a drug and its molecular target is a cornerstone of pharmacology. Deuterated compounds, including fluoroquinolones, are emerging as valuable research probes for investigating these target engagement dynamics. nih.govnih.gov
The "kinetic isotope effect" (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is substituted with one of its isotopes. iiste.org By comparing the binding kinetics and subsequent biological effects of Pazufloxacin with its deuterated analog, ent-Pazufloxacin-d4 (mesylate), researchers can gain detailed insights into the drug-target interaction. The primary targets of fluoroquinolones are the bacterial enzymes DNA gyrase and topoisomerase IV. A discernible KIE upon deuteration at a specific position within the molecule can indicate that the corresponding C-H bond is involved in a critical, rate-limiting step of the binding process or the enzymatic reaction that follows. This information is invaluable for refining pharmacophore models and designing new, more potent, and selective enzyme inhibitors.
Theoretical and Computational Modeling of Deuterium Isotope Effects on Biological Systems
Computational modeling provides a powerful theoretical framework for predicting and understanding the consequences of isotopic substitution in biological systems. mdpi.comtue.nl Advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) simulations, can model the transition states of enzymatic reactions and predict the magnitude of the KIE for various deuteration patterns. tue.nl
Q & A
Basic Research Questions
Q. What analytical methods are validated for quantifying ent-Pazufloxacin-d4 (mesylate) in pharmaceutical formulations?
- Answer : UV spectrophotometry and high-performance liquid chromatography (HPLC) are widely validated for fluoroquinolone analogs like gemifloxacin mesylate. For UV methods, wavelengths such as 272 nm and 343 nm are optimal, with methanol as a solvent for stability . HPLC methods using C18 columns, mobile phases (e.g., acetonitrile-phosphate buffer), and UV detection at 290–310 nm are recommended for specificity and precision . Method validation should follow ICH Q2(R2) guidelines, including linearity (1–50 µg/mL), precision (RSD < 2%), and recovery (98–102%) .
Q. How is the synthesis of ent-Pazufloxacin-d4 (mesylate) optimized to ensure enantiomeric purity?
- Answer : Deuterium incorporation typically occurs at specific positions (e.g., methyl or ethyl groups) via deuterated reagents in multi-step reactions. Critical steps include α-coupling, ester hydrolysis, and cyclization, as seen in pazufloxacin synthesis . Enantiomeric purity is ensured using chiral HPLC or capillary electrophoresis, with mobile phases containing β-cyclodextrin derivatives to resolve enantiomers. Reaction intermediates should be monitored via TLC (Rf 0.3–0.5) or NMR for deuterium integration .
Q. What experimental design principles apply to stability studies of ent-Pazufloxacin-d4 (mesylate) under varying pH and temperature?
- Answer : Accelerated stability testing follows ICH Q1A guidelines:
- Conditions : 40°C/75% RH (long-term), 60°C (accelerated).
- Parameters : Degradation products analyzed via HPLC-PDA at 0, 1, 3, and 6 months.
- pH Stability : Assess solubility in buffers (pH 1.2–8.0) using UV absorbance shifts to detect hydrolysis or oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models for ent-Pazufloxacin-d4 (mesylate)?
- Answer : Discrepancies often arise from protein binding or metabolic differences. Strategies include:
- Protein Binding Adjustments : Use equilibrium dialysis to measure free drug fractions in plasma .
- Metabolite Profiling : LC-MS/MS to identify deuterium loss or mesylate cleavage in liver microsomes .
- Cross-Species Validation : Compare rodent vs. human CYP450 enzyme activity using isoform-specific inhibitors .
Q. What methodological challenges arise in detecting ent-Pazufloxacin-d4 (mesylate) in complex biological matrices, and how are they addressed?
- Answer : Matrix interference (e.g., plasma proteins) requires:
- Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges for >90% recovery .
- Tandem Mass Spectrometry : MRM transitions (e.g., m/z 332 → 314 for quantification) with deuterated internal standards to correct ion suppression .
- Validation : Include matrix effect studies (CV < 15%) and stability in hemolyzed/hyperlipidemic samples .
Q. How are advanced HPLC techniques optimized for simultaneous quantification of ent-Pazufloxacin-d4 (mesylate) and its metabolites?
- Answer : Use ultra-HPLC (UHPLC) with sub-2 µm particles for rapid separation. Key parameters:
- Gradient Elution : 0.1% formic acid in acetonitrile/water (5% to 95% over 10 min).
- Column : BEH C18 (2.1 × 100 mm, 1.7 µm).
- Detection : Quadrupole-time-of-flight (Q-TOF) MS for accurate mass (< 2 ppm error) .
- Method Transfer : Validate robustness across labs using Youden’s factorial design (e.g., flow rate ±0.1 mL/min, column temperature ±2°C) .
Q. What strategies validate the enantiomeric stability of ent-Pazufloxacin-d4 (mesylate) during long-term storage?
- Answer : Conduct chiral purity testing under ICH storage conditions:
- Chiral HPLC : Use a Chiralpak IG-3 column (4.6 × 250 mm), isocratic elution (n-hexane:ethanol:diethylamine, 80:20:0.1 v/v).
- Forced Degradation : Expose to UV light (ICH Q1B) and acidic/alkaline hydrolysis to assess racemization risks .
- Data Analysis : Monitor enantiomer ratio shifts (> 98% purity threshold) via peak area normalization .
Methodological Considerations for Data Interpretation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
